3-Amino-3-(3-methylphenyl)propanoic acid
Description
Overview of β-Amino Acid Structural Diversity and Biological Relevance
β-Amino acids are defined by having two carbon atoms separating their amino and carboxyl functional groups, in contrast to the single carbon atom in α-amino acids. mmsl.cz This seemingly subtle difference has profound implications for their structural possibilities. While an α-amino acid with a single side chain has two possible stereoisomers (R or S), a mono-substituted β-amino acid can have four possible diastereoisomers, arising from potential chiral centers at both the α (C2) and β (C3) carbons. mmsl.cz This inherent structural complexity is further amplified by di- and poly-substitution, leading to a much greater diversity of isomers compared to their proteinogenic counterparts.
This structural versatility is a key reason for their biological relevance. The presence of β-amino acids in natural products introduces significant structural diversity, leading to unique molecular architectures and, consequently, distinct biological functions. rsc.orgresearchgate.netnih.gov Bacteria, fungi, and plants often incorporate β-amino acids into their secondary metabolites. mmsl.cz Peptides that incorporate β-amino acids, known as β-peptides, are particularly noteworthy. They can fold into stable, predictable secondary structures (helices, sheets, and turns) similar to α-peptides, a class of molecules referred to as foldamers. A crucial advantage of these β-peptides is their remarkable stability against proteolytic degradation by enzymes in vitro and in vivo, which is a major limitation for therapeutic α-peptides. wikipedia.org
The biological activities associated with β-amino acids and their derivatives are broad and significant. They are explored for a wide range of pharmaceutical applications, including hypoglycemic, antiketogenic, antibacterial, and antifungal activities. hilarispublisher.com Furthermore, they serve as crucial building blocks for synthesizing pharmacologically active molecules, including receptor agonists and antagonists, enzyme inhibitors, and DNA-binding peptides. hilarispublisher.com
Table 1: Selected Biological Applications of β-Amino Acids and Their Derivatives
| Application Area | Description | Key Advantages |
|---|---|---|
| Peptidomimetics | Used to create synthetic peptides (β-peptides) that mimic natural peptide functions. | High resistance to enzymatic degradation, improved stability. wikipedia.org |
| Antimicrobials | Derivatives show activity against various bacterial and fungal pathogens. hilarispublisher.com | Potential to overcome existing antibiotic resistance. wikipedia.org |
| Receptor Ligands | Serve as scaffolds for designing selective receptor agonists and antagonists. | Important for developing targeted therapeutics. |
| Enzyme Inhibitors | Can be incorporated into peptides to create potent and stable enzyme inhibitors. | Increased therapeutic potential due to proteolytic resistance. |
| Neuropharmacology | Certain β-amino acids are investigated for activity in neurological disorders. mmsl.cz | Potential to interact with neurotransmitter systems. |
| Agrochemicals | Utilized as building blocks for agrochemical target molecules. hilarispublisher.com | Potential for developing new insecticides and other crop protection agents. hilarispublisher.com |
Historical Context and Evolution of Research on β-Amino Acids
Historically, the scientific focus was predominantly on the proteinogenic α-amino acids due to their central role in biochemistry. mmsl.cz The initial discovery of β-amino acids, such as β-alanine in the early 20th century, identified them as components of naturally occurring dipeptides like carnosine found in muscle tissue. codeage.com However, for many decades, they remained a relatively niche area of study.
It wasn't until the latter part of the 20th century, particularly the 1990s, that research into β-amino acids began to gain significant momentum. codeage.com A pivotal moment in this evolution was the independent work by the research groups of Dieter Seebach and Samuel Gellman in 1996, which highlighted the ability of β-peptides to form stable, predictable secondary structures. wikipedia.org This discovery of "foldamers" opened the door to designing novel molecular scaffolds with functions that could mimic or complement natural peptides. Researchers began to appreciate that the unnatural backbone of β-peptides conferred a crucial advantage: resistance to the proteolytic enzymes that readily degrade α-peptides. wikipedia.org
This realization shifted the perception of β-amino acids from mere curiosities to powerful tools in medicinal chemistry and materials science. The focus of research expanded from simply identifying them in nature to exploiting their unique properties. Early studies centered on creating antimicrobial peptides that could evade bacterial defenses and cell-penetrating peptides for drug delivery. acs.org Over time, the applications have broadened to include the development of more complex therapeutic agents, such as receptor ligands and enzyme inhibitors, and their use as building blocks in asymmetric synthesis to create other complex chiral molecules. acs.org
Identification of Key Research Gaps and Opportunities for 3-Amino-3-(3-methylphenyl)propanoic acid
While the field of β-amino acids is expanding, research on individual compounds can vary significantly. For this compound, its primary role in published research is as a valuable chiral building block. nih.govresearchgate.netresearchgate.net These are molecules used in the synthesis of more complex, enantiomerically pure compounds, which is critical in drug discovery where stereochemistry often dictates biological activity.
Key Research Gaps:
Limited Biological Screening: There is a notable lack of comprehensive studies on the intrinsic biological activities of this compound itself. While its derivatives are being investigated, the parent compound's potential as an active molecule remains largely unexplored.
Lack of Mechanistic Studies: For its established uses, such as in neuropharmacology, detailed mechanistic studies appear to be limited in the public domain. Understanding precisely how it interacts with neurotransmitter systems would be crucial for its development as a therapeutic agent.
Narrow Scope of Derivatives: Research has focused on specific classes of derivatives (e.g., those with hydroxyphenyl or thiazole (B1198619) moieties). mdpi.commdpi.com The synthesis and evaluation of a broader, more diverse library of derivatives based on this scaffold have not been extensively reported.
Opportunities for Research:
Scaffold for Drug Discovery: The most significant opportunity lies in its use as a scaffold for developing novel therapeutic agents. Recent studies on structurally related propanoic acid derivatives have shown promising results in creating new anticancer and antimicrobial candidates. mdpi.commdpi.com This suggests that the this compound backbone is a viable starting point for generating libraries of compounds for high-throughput screening against various diseases.
Neuropharmacological Exploration: Its documented use as a tool in studying neurotransmitter systems presents a clear opportunity for more focused research. Investigations could aim to identify specific receptor targets and elucidate its mode of action, potentially leading to new treatments for neurological disorders. mmsl.cz
Development of Peptidomimetics: As a substituted β-amino acid, it is an excellent candidate for incorporation into peptidomimetics. nbinno.com Research could explore how the 3-methylphenyl group influences the structure and function of β-peptides, potentially creating novel molecules with enhanced stability and specific binding properties.
Materials Science Applications: There is an opportunity to expand on its initial exploration in materials science. Systematic studies could investigate how its incorporation into different polymers affects their mechanical, thermal, and optical properties, potentially leading to the development of new high-performance materials.
Scope and Objectives of Academic Investigations on this compound
Academic investigations into this compound and its close analogues are generally driven by its utility as an intermediate and a molecular tool. The overarching objective is to leverage its specific chemical features—the chiral center, the protected amino group, and the substituted phenyl ring—to construct new molecules with desired properties.
Primary Objectives of Academic Research:
Synthesis of Novel Bioactive Compounds: A major focus is to use this compound as a starting material or "building block" to synthesize new molecules with potential therapeutic value. This involves chemically modifying the parent structure to create derivatives and then screening them for biological activity, such as antimicrobial or anticancer effects. mdpi.com The objective is to identify promising new pharmacophores for further preclinical development.
Elucidation of Structure-Activity Relationships (SAR): For derivatives that show biological activity, a key objective is to understand the relationship between their chemical structure and their biological function. By synthesizing and testing a series of related compounds, researchers can determine which parts of the molecule are essential for its activity, guiding the design of more potent and selective agents.
Development of Asymmetric Synthesis Methods: As a chiral molecule, it is a target for and a tool in asymmetric synthesis. Research objectives include developing efficient, stereoselective methods for its synthesis and using it as a chiral auxiliary or precursor to control the stereochemistry in the synthesis of other complex molecules. researchgate.net
Probing Biological Systems: In fields like neuropharmacology, the objective is to use this compound as a chemical probe. The goal is not necessarily to develop it as a drug itself, but to use it to interact with and study biological targets like receptors and enzymes, thereby gaining a better understanding of complex biological processes such as synaptic transmission.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| Synonyms | β-Amino-3-methyl-benzenepropanoic acid |
| Chirality | Exists as (R) and (S) enantiomers |
| Primary Application | Chiral Building Block in Organic Synthesis |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLYKNGYKKJNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377391 | |
| Record name | 3-amino-3-(3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68208-17-3 | |
| Record name | 3-amino-3-(3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino 3 3 Methylphenyl Propanoic Acid and Its Derivatives
Established Synthetic Pathways for β-Amino Acids
The construction of the β-amino acid backbone can be achieved through various established synthetic strategies. These methods often involve creating key carbon-carbon or carbon-nitrogen bonds and require careful management of functional groups.
Condensation reactions are a cornerstone of β-amino acid synthesis, enabling the formation of the core structure from smaller, readily available precursors.
Mannich-Type Reactions: This reaction is one of the most common methods for preparing β-amino acids. rsc.org It typically involves the condensation of an aldehyde, an amine, and a carbon nucleophile, such as an enolate or a ketene (B1206846) silyl (B83357) acetal (B89532). acs.orgorganic-chemistry.org For instance, the reaction of an aldehyde with a secondary amine and a ketene silyl acetal can be promoted by catalysts to selectively afford β-amino esters. organic-chemistry.org
Passerini and Ugi Reactions: These are multi-component reactions (MCRs) that offer a convergent and efficient route to complex molecules, including derivatives of β-amino acids. A Passerini condensation of acyl cyanides, carboxylic acids, and isonitriles has been developed to provide access to β-peptides of α-hydroxy-β-amino acids. acs.orgnih.gov
Claisen-Type Condensations: In some biosynthetic pathways and synthetic analogs, the carboxylate of a β-amino acid starter unit is condensed with an enolate derived from an acyl intermediate in a Claisen-type reaction. researchgate.net This forms a β-ketoacyl intermediate that can be further processed.
Reduction of carefully chosen precursor molecules is a widely used tactic to introduce the amine or modify the carboxylic acid functionality of β-amino acids.
Reduction of Azides: A common multi-step approach involves the conjugate addition (Michael addition) of an azide (B81097) ion to an α,β-unsaturated carboxylic acid. acs.org The resulting β-azido acid is then reduced to the corresponding β-amino acid. This reduction can be carried out using various reagents, including sodium borohydride (B1222165) (NaBH₄) with a catalyst like cobalt(II) chloride or through catalytic hydrogenation. acs.org
Reduction of Nitroalkanes: The Henry reaction, which is the addition of a nitroalkane to an aldehyde, can produce a β-hydroxy-nitroalkane. This intermediate can be reductively processed to eliminate the hydroxyl group, and a subsequent Nef reaction can convert the nitroalkane into the target β-amino acid. thieme-connect.com
Reduction of Enamines and β-Keto Esters: Asymmetric hydrogenation of enamines, catalyzed by chiral transition metal complexes (e.g., Rhodium or Ruthenium), is a powerful method for producing enantiomerically enriched β-amino acids. hilarispublisher.com Similarly, the reductive amination of β-keto acids, sometimes using engineered enzymes like β-amino acid dehydrogenase, provides a direct route to chiral β-amino acids. acs.org
The following table summarizes common reduction strategies for β-amino acid synthesis.
| Precursor Compound | Key Reaction(s) | Reducing Agent(s) | Resulting Product |
| α,β-Unsaturated Acid | Michael Addition, Azide Reduction | TMSN₃, NaBH₄/Co(B) | β-Amino Acid |
| N-Protected α-Amino Aldehyde | Henry Reaction, Nef Reaction | NaBH₄, various | N-Protected β³-Amino Acid |
| (Z)-Enamine | Asymmetric Hydrogenation | H₂, Chiral Rh/Ru Catalyst | Chiral β-Amino Acid |
| β-Keto Acid | Reductive Amination | β-AADH Enzyme, NADPH | Chiral β-Amino Acid |
Protection-Deprotection Strategies in Synthesis
Given the presence of at least two reactive functional groups (amine and carboxylic acid), the use of protecting groups is essential in multi-step β-amino acid synthesis to prevent unwanted side reactions. wikipedia.org
Carboxyl Protection: The carboxylic acid group is often protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent it from reacting while modifications are made elsewhere in the molecule. These groups can be removed by hydrolysis under acidic or basic conditions or by hydrogenolysis in the case of benzyl esters. wikipedia.org
The orthogonality of protecting groups is a key concept, allowing for the selective removal of one group in the presence of others. wikipedia.org For example, the acid-labile Boc group can be removed without affecting the base-labile Fmoc group, enabling complex synthetic sequences. creative-peptides.com
The table below details common protecting groups used in amino acid synthesis.
| Protecting Group | Abbreviation | Target Group | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) |
| Benzyloxycarbonyl | Cbz or Z | Amine | Catalytic Hydrogenation (H₂/Pd) or HBr/AcOH |
| Benzyl Ester | Bn | Carboxyl | Catalytic Hydrogenation (H₂/Pd) |
| tert-Butyl Ester | tBu | Carboxyl | Strong Acid (e.g., TFA) |
Multi-Step Organic Reaction Sequences
Many synthetic routes to β-amino acids involve multiple, sequential transformations to build the target molecule from simple starting materials.
Arndt–Eistert Homologation: This is a classic method for converting an α-amino acid into a β-amino acid, effectively lengthening the carbon chain by one methylene (B1212753) unit. rsc.orgthieme-connect.com The process involves converting the N-protected α-amino acid to an acid chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then performing a Wolff rearrangement.
Michael Addition Followed by Reduction: As mentioned previously, a two-step sequence involving the conjugate addition of an azide to an α,β-unsaturated system, followed by the reduction of the azido (B1232118) group, is an effective and widely used multi-step protocol. acs.org This approach allows for the synthesis of various β-amino acids by changing the starting unsaturated acid. acs.org
From α-Amino Acids via Reduction and Substitution: N-protected α-amino acids can be reduced to the corresponding β-amino alcohols. The alcohol functionality can then be converted into a leaving group (e.g., iodide) and displaced with a cyanide nucleophile. Subsequent hydrolysis of the nitrile yields the desired β-amino acid. hilarispublisher.comresearchgate.net
Targeted Synthesis of 3-Amino-3-(3-methylphenyl)propanoic acid
The synthesis of the specific compound this compound can be achieved through a direct and efficient one-pot procedure.
A well-established method for synthesizing β-aryl-β-amino acids is a one-pot condensation reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia (B1221849). google.com This is a variation of the Knoevenagel condensation followed by Michael addition and decarboxylation.
For the synthesis of this compound, the specific starting materials are 3-methylbenzaldehyde (B113406), malonic acid, and ammonium (B1175870) acetate (B1210297), which serves as both the ammonia source and a catalyst. chemicalbook.com The reaction is typically performed by refluxing the components in a solvent such as ethanol (B145695). prepchem.com
The proposed reaction proceeds as follows:
Knoevenagel Condensation: 3-methylbenzaldehyde reacts with malonic acid to form an α,β-unsaturated dicarboxylic acid intermediate.
Michael Addition: Ammonia (from ammonium acetate) adds to the β-position of the unsaturated intermediate.
Decarboxylation: The intermediate decarboxylates upon heating to yield the final product, this compound.
A similar, documented procedure for the 4-methyl isomer involves refluxing p-tolualdehyde (4-methylbenzaldehyde), malonic acid, and ammonium acetate in ethanol for several hours. prepchem.com After the reaction, the product is isolated by adjusting the pH to precipitate the amino acid. prepchem.com This methodology is directly applicable to the synthesis of the 3-methylphenyl isomer.
The table below outlines the reactants for this direct synthesis.
| Reactant | Role |
| 3-Methylbenzaldehyde | Aromatic aldehyde; provides the aryl-substituted carbon |
| Malonic Acid | Provides the propanoic acid backbone |
| Ammonium Acetate | Ammonia source for the amino group and catalyst |
| Ethanol | Reaction solvent |
Utilization of Malonic Acid and Ammonium Acetate in Synthesis
A common and straightforward method for the synthesis of 3-aryl-β-amino acids involves a one-pot reaction using an aromatic aldehyde, malonic acid, and ammonium acetate. This approach is a variation of the Knoevenagel condensation followed by a Michael addition and decarboxylation.
In this synthesis, 3-methylbenzaldehyde serves as the precursor for the 3-methylphenyl group. The reaction is typically carried out in a high-boiling solvent, such as 1-butanol (B46404), and heated to reflux. chemicalbook.com The general mechanism involves the following steps:
Iminium Ion Formation: 3-methylbenzaldehyde reacts with ammonia (from ammonium acetate) to form an imine.
Knoevenagel Condensation: The aldehyde also reacts with the enolate of malonic acid in a Knoevenagel condensation.
Michael Addition: Ammonia adds to the activated double bond of the condensation product in a Michael-type addition.
Decarboxylation: The intermediate subsequently decarboxylates upon heating to yield the final β-amino acid.
A general procedure involves refluxing a mixture of the aldehyde, malonic acid, and ammonium acetate in a solvent like 1-butanol for several hours until the evolution of carbon dioxide ceases. chemicalbook.comchemicalbook.com The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. This method is advantageous due to the availability and low cost of the starting materials. A patent describes a similar one-pot process for related 3-amino-3-phenylpropionic acid esters, highlighting the reaction of an aldehyde with malonic acid and ammonium acetate as the core transformation to build the β-amino acid backbone. google.com
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis using malonic acid and ammonium acetate is dependent on several factors, and optimization of these conditions is crucial for maximizing the yield and purity of this compound.
Key parameters that are typically optimized include:
Solvent: High-boiling point solvents such as 1-butanol or ethanol are often used to facilitate the reaction, which requires elevated temperatures for condensation and decarboxylation. chemicalbook.comgoogle.com
Temperature: The reaction is generally conducted at reflux temperature to drive the reaction to completion. chemicalbook.com Temperature control is critical; insufficient heat may lead to incomplete reaction, while excessive temperatures could cause side reactions or degradation of the product.
Stoichiometry: The molar ratio of the reactants (3-methylbenzaldehyde, malonic acid, and ammonium acetate) is a critical parameter. An excess of ammonium acetate is often used to ensure a sufficient supply of ammonia for the reaction. chemicalbook.com
Reaction Time: The reaction is monitored, often by observing the cessation of CO2 evolution, to determine the optimal duration. chemicalbook.com Typical reaction times range from 1.5 to several hours. chemicalbook.comgoogle.com
Under optimized conditions, this method can provide moderate to good yields of the desired β-amino acid. For similar syntheses, reported yields are typically in the range of 65-80%. chemicalbook.com A one-pot process for a related ester derivative reported a yield of 78%. google.com Further purification of the crude product is usually performed by washing with various solvents or by recrystallization to achieve the desired purity.
Table 1: Optimization Parameters for β-Amino Acid Synthesis
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Reactants | Aldehyde, Malonic Acid, Ammonium Acetate | Readily available starting materials for building the β-amino acid structure. chemicalbook.com |
| Solvent | 1-Butanol or Ethanol | High-boiling point facilitates reaction at necessary elevated temperatures. chemicalbook.comgoogle.com |
| Temperature | Reflux | Provides energy for condensation and decarboxylation steps. chemicalbook.com |
| Reactant Ratio | ~1:1.1:2.3 (Aldehyde:Malonic Acid:Ammonium Acetate) | Excess ammonium acetate ensures sufficient ammonia for the reaction. chemicalbook.com |
| Reaction Time | 1.5 - 2 hours (or until CO₂ evolution ceases) | Ensures the reaction proceeds to completion. chemicalbook.com |
| Typical Yield | 65-80% | Represents a moderately efficient synthesis. chemicalbook.com |
Synthesis of Protected Derivatives
For applications in peptide synthesis, the amino group of this compound must be protected to prevent unwanted side reactions during the peptide coupling process. The most common protecting groups are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).
Fmoc-Protected this compound Synthesis
The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). The synthesis of Fmoc-protected this compound is crucial for its incorporation into peptide chains. chemimpex.com This derivative is a versatile building block in peptide chemistry, valued for introducing a specific chiral center and structural motif into peptides. chemimpex.comlookchem.com
The standard procedure for introducing the Fmoc group involves reacting the free β-amino acid with an Fmoc-donating reagent under basic conditions. A common reagent for this purpose is 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). The reaction is typically carried out in a mixed solvent system, such as acetone (B3395972) and water, with a base like sodium bicarbonate to neutralize the acid formed during the reaction. researchgate.net
Another method for synthesizing Fmoc-protected β-amino acids is the Arndt-Eistert homologation, starting from an Fmoc-protected α-amino acid. This involves converting the α-amino acid into an acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent ultrasound-promoted Wolff rearrangement in the presence of silver benzoate (B1203000) yields the Fmoc-protected β-amino acid. organic-chemistry.org This method is noted for its mild conditions, which are compatible with the base-sensitive Fmoc group. organic-chemistry.org
Boc-Protected Derivatives Synthesis
The Boc group is an acid-labile protecting group, offering an alternative strategy for peptide synthesis. Boc-(S)-3-amino-3-(3-methylphenyl)propanoic acid is a valuable building block used in both peptide synthesis and broader pharmaceutical research. chemimpex.com The Boc group can enhance the stability and solubility of the amino acid derivative. chemimpex.com
The synthesis of the Boc-protected derivative is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org The reaction can be performed in various solvents, including aqueous solutions or anhydrous organic solvents. A base, such as sodium hydroxide (B78521) or triethylamine, is required to deprotonate the amino group, facilitating its nucleophilic attack on the Boc₂O. researchgate.net The reaction mixture is often stirred overnight at a controlled temperature to ensure completion. researchgate.net Following the reaction, an acidic workup is performed to isolate the N-Boc protected amino acid. researchgate.net
Table 2: Common Protecting Groups for this compound
| Protecting Group | Full Name | Reagent for Synthesis | Cleavage Condition | Key Feature |
|---|---|---|---|---|
| Fmoc | 9-fluorenylmethoxycarbonyl | Fmoc-OSu | Base (e.g., Piperidine) | Widely used in solid-phase peptide synthesis; UV-active. chemimpex.comresearchgate.net |
| Boc | tert-butyloxycarbonyl | Boc₂O (Di-tert-butyl dicarbonate) | Acid (e.g., TFA) | Common in solution-phase and some solid-phase synthesis. chemimpex.comorganic-chemistry.org |
Preparation of Ester Derivatives for Synthetic Intermediacy
Ester derivatives of this compound are important synthetic intermediates. They protect the carboxylic acid functionality and can be used in subsequent reactions, such as peptide coupling or reductions.
Several methods exist for the preparation of these esters:
Fischer Esterification: This classic method involves reacting the amino acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. mdpi.comnih.gov
Reaction with Thionyl Chloride: A one-pot method involves first synthesizing the β-amino acid and then, in the same pot, adding an alcohol and thionyl chloride. The thionyl chloride reacts with the alcohol to form an esterifying agent in situ, leading to the formation of the corresponding ester. google.com For example, adding ethanol and thionyl chloride and heating to reflux can produce the ethyl ester. google.com
Simultaneous Reduction and Esterification: In some synthetic routes, esterification can occur concurrently with other transformations. For instance, the reduction of a nitro group to an amine using stannous chloride in ethanol can also catalyze the esterification of a carboxylic acid group present in the molecule, as the tin salt acts as a Lewis acid. nih.gov
These ester derivatives, such as the methyl or ethyl esters, serve as versatile intermediates for the synthesis of more complex molecules, including amides and hydrazides, which may have applications as antimicrobial candidates. mdpi.comnih.gov
Scale-Up Considerations and Industrial Production Methodologies for β-Amino Acids
The industrial production of amino acids is a major biotechnological and chemical enterprise. While the large-scale production of proteinogenic α-amino acids is dominated by fermentation processes using engineered microorganisms like Corynebacterium glutamicum, the production of non-natural β-amino acids such as this compound relies primarily on chemical synthesis. researchgate.netnih.gov
Scaling up the chemical synthesis of β-amino acids presents several challenges:
Cost of Goods: The starting materials and reagents must be cost-effective for industrial-scale production. While the synthesis from 3-methylbenzaldehyde, malonic acid, and ammonium acetate uses relatively inexpensive inputs, other multi-step synthetic routes may rely on more expensive reagents. google.comillinois.edu
Process Safety and Environmental Impact: The use of hazardous reagents (e.g., diazomethane in Arndt-Eistert homologation) or high-pressure equipment can pose significant safety risks and complicate scale-up. google.comillinois.edu Industrial processes must be designed to minimize waste and environmental impact.
Efficiency and Throughput: One-pot reactions are generally preferred for industrial applications as they reduce operating complexity, improve production efficiency, and minimize waste generation compared to multi-step syntheses that require isolation and purification of intermediates. google.com
Purification: Developing robust and scalable purification methods to ensure high purity of the final product is a critical aspect of industrial production.
Common synthetic strategies considered for the large-scale production of β-amino acids include conjugate additions, Mannich-type reactions, and homologations of α-amino acids. illinois.edu Recent advances in catalysis, such as palladium-catalyzed aminocarbonylation of alkenes, offer new, more efficient routes but may face challenges related to catalyst cost and removal. illinois.edu The selection of a specific synthetic route for industrial production depends on a careful evaluation of economic, safety, and environmental factors.
Stereochemical Aspects and Enantioselective Synthesis
Significance of Chirality in β-Amino Acid Research
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the study of β-amino acids and their applications in medicinal chemistry and material science. frontiersin.orgacs.org The two mirror-image forms, known as enantiomers, often exhibit profoundly different behaviors in chiral environments, such as the biological systems of the human body. mdpi.com This divergence arises because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions where one enantiomer may bind effectively and elicit a desired therapeutic response, while the other may be inactive or even cause adverse effects. frontiersin.orgmdpi.com The infamous case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug development. frontiersin.org
Beyond pharmacology, the stereochemistry of β-amino acids is crucial for their role as building blocks for β-peptides. hilarispublisher.com Unlike their α-amino acid counterparts, β-peptides have a strong propensity to form stable, well-defined secondary structures, including helices, sheets, and turns. hilarispublisher.com The specific chirality of the constituent β-amino acid residues dictates the folding pattern and handedness of these structures. nih.gov This ability to control supramolecular architecture is vital for designing novel biomaterials, catalysts, and peptidomimetics with specific functions. frontiersin.org Consequently, the development of methods to synthesize enantiomerically pure β-amino acids is of paramount importance to fully harness their potential in various scientific fields. hilarispublisher.comnih.gov
Enantioselective Synthesis Strategies for 3-Amino-3-(3-methylphenyl)propanoic acid and its Analogs
The synthesis of single-enantiomer β-amino acids is a significant challenge that has been addressed through various innovative strategies. These methods can be broadly categorized into enzyme-catalyzed transformations and asymmetric catalysis, both aiming to produce the desired stereoisomer with high purity.
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a powerful approach for producing enantiomerically pure compounds under mild reaction conditions. Lipases, in particular, have been extensively employed for the kinetic resolution of racemic mixtures of β-amino acid derivatives.
Lipases are hydrolase enzymes that can catalyze the cleavage of ester bonds. researchgate.netnih.gov In a process known as kinetic resolution, a lipase (B570770) is introduced to a racemic mixture of a β-amino ester. The enzyme selectively catalyzes the hydrolysis (reaction with water) or alcoholysis (reaction with an alcohol) of one enantiomer at a much faster rate than the other. mdpi.comarkat-usa.orgacs.org This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which is converted to the corresponding carboxylic acid or a new ester) from the unreacted, slower-reacting enantiomer. mdpi.com This technique has been successfully applied to resolve a wide variety of acyclic β-amino carboxylic esters. mdpi.com
The choice of lipase is critical, as different enzymes exhibit varying degrees of enantioselectivity and substrate specificity. Candida antarctica lipase A (CAL-A) has proven to be a highly effective biocatalyst for the resolution of β-aryl-β-amino esters. researchgate.netresearchgate.net A notable example is the enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, a close analog of the target compound. researchgate.net In this process, CAL-A selectively acylates the amino group of one enantiomer using an acyl donor, allowing for its separation from the unreacted enantiomer.
In a gram-scale resolution, CAL-A was used in neat butyl butanoate, which served as both the acyl donor and the solvent. researchgate.net This strategy yielded the unreacted (S)-ethyl 3-amino-3-(4-cyanophenyl)propanoate hydrochloride and the acylated product, (R)-N-butanoyl ethyl 3-amino-3-(4-cyanophenyl)propanoate, both in high enantiomeric purity. The products could then be hydrolyzed to obtain the corresponding free amino acid enantiomers. researchgate.net CAL-A has demonstrated excellent chemoselectivity and good to excellent enantioselectivity in the acylation of various β-amino esters. researchgate.net
| Substrate | Enzyme | Acyl Donor/Solvent | Reaction Time | Conversion | Product 1 (Unreacted) | Product 2 (Acylated) |
|---|---|---|---|---|---|---|
| (±)-Ethyl 3-amino-3-(4-cyanophenyl)propanoate (1.0 g) | CAL-A (20% w/w preparation) | Butyl Butanoate | 144 h | 50% | (S)-enantiomer hydrochloride | (R)-enantiomer butanamide |
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of a specific enantiomer. This approach is highly efficient and has been widely applied to the synthesis of β-amino acids.
Transition metals such as ruthenium (Ru) and rhodium (Rh), when complexed with chiral organic molecules known as ligands, can form powerful asymmetric catalysts. hilarispublisher.com These catalysts create a chiral pocket around the metal's active site, which influences how the substrate binds and reacts, leading to the preferential formation of one enantiomer. hilarispublisher.comresearchgate.net
A common strategy for synthesizing chiral β-amino acids is the asymmetric hydrogenation of prochiral enamines or α,β-unsaturated esters. hilarispublisher.comresearchgate.net In this reaction, a chiral Ru or Rh catalyst facilitates the addition of hydrogen across a double bond, creating a new stereocenter with high enantioselectivity. hilarispublisher.comresearchgate.net For instance, chiral Ru complexes have been used in the asymmetric transfer hydrogenation of N-phosphinyl ketimines, affording chiral amines that are precursors to β-amino acids with good yields and enantiomeric excesses. mdpi.com Similarly, Rh-based catalysts have been employed in the conjugate addition of arylboronic acids to β-acrylates and in the asymmetric hydrogenation of enamines, providing access to β-aryl-β-amino acids with high enantiopurity. hilarispublisher.comnih.gov The performance of these catalysts is highly dependent on the structure of the chiral ligand, the substrate, and the specific reaction conditions. researchgate.net
| Catalyst System | Reaction Type | Substrate Type | Outcome | Reference |
|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ + Chiral β-amino alcohol ligand | Asymmetric Transfer Hydrogenation (ATH) | N-phosphinyl ketimines | Chiral N-phosphinyl amines in high yield and up to 82% ee | mdpi.com |
| Rh-complex with chiral ferrocenylphosphine ligand | Asymmetric Hydrogenation | (Z)-enamine acrylate (B77674) esters | Asymmetric amino esters with excellent ee (up to 97%) | researchgate.net |
| Rh(acac)(ethylene)₂ + difluorophos ligand | Conjugate Addition | β-acrylates and aryl boronic acids | Good yields of β-amino acid derivatives | hilarispublisher.com |
Asymmetric Catalysis Approaches
Chiral Auxiliary Approaches in β-Amino Acid Synthesis
Chiral auxiliary-based methods are a cornerstone of asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
Several chiral auxiliaries have been effectively employed in the synthesis of β-amino acids. acs.org For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary that provides remarkable stereocontrol in alkylation reactions. nih.gov Another established method involves the use of hexahydrobenzoxazolidinones, which can be N-acylated and then alkylated with high diastereoselectivity to produce β2-amino acids. researchgate.net The Schöllkopf method, while primarily used for α-amino acids, establishes the principle of using bis-lactim ethers derived from amino acids like valine to direct alkylation, achieving high diastereoselectivity. biosynth.com The success of these methods relies on the steric properties of the auxiliary, which directs the approach of incoming reagents from the least hindered face. biosynth.com
Table 1: Examples of Chiral Auxiliary Approaches in Amino Acid Synthesis
| Chiral Auxiliary | Key Reaction Type | Typical Diastereoselectivity | Reference |
|---|---|---|---|
| Pseudoephenamine | Asymmetric Alkylation | High | nih.gov |
| Hexahydrobenzoxazolidinones | Diastereoselective Alkylation | High | researchgate.net |
| Schöllkopf Auxiliaries | Diastereoselective Alkylation | > 95% d.e. | biosynth.com |
Enantioselective Formation of Metal Complexes
The use of transition metal complexes is another powerful strategy for enantioselective synthesis. mdpi.com Chiral ligands coordinate to a metal center, creating a chiral environment that can catalyze reactions with high enantioselectivity. For the synthesis of amino acids, nickel(II) and copper(II) complexes have proven particularly useful.
One common approach involves the asymmetric synthesis of α-amino acids using chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218). nih.gov The planar structure of the complex allows for stereoselective alkylation, controlled by the chiral ligand. mdpi.com After the reaction, the complex can be disassembled to release the desired amino acid and recover the chiral ligand. mdpi.com Similarly, the isomerization of mixed-ligand copper(II) Schiff-base complexes has been investigated for the enantioselective formation of amino acids. researchgate.net The choice of the metal, the design of the chiral ligand, and the reaction conditions are all critical factors in achieving high enantioselectivity.
Resolution of Racemic Mixtures
When an enantioselective synthesis is not feasible, a racemic mixture (a 50:50 mixture of both enantiomers) can be produced and subsequently separated. This separation process is known as resolution. dalalinstitute.com Several methods exist for resolving racemic amino acids.
Chemical resolution involves converting the enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of another chiral compound, known as a resolving agent. dalalinstitute.com Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization or chromatography. dalalinstitute.comgoogle.com The separated diastereomers are then converted back into the individual enantiomers. A novel approach uses PEGylated resolving agents, where diastereomeric complexes are formed and then separated via a temperature-assisted phase transition. nih.gov
Enzymatic resolution is a highly selective method that utilizes enzymes, such as acylase. These enzymes can selectively act on one enantiomer in the racemic mixture. For example, an acylase can hydrolyze the N-acyl derivative of the L-isomer of an amino acid, leaving the D-isomer unreacted. google.com The resulting free L-amino acid and the unhydrolyzed N-acyl-D-amino acid can then be easily separated.
Chromatographic resolution employs a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The racemic mixture is passed through the column, and the enantiomers interact differently with the chiral stationary phase, causing them to elute at different times, thus achieving separation. dalalinstitute.com
Table 2: Comparison of Racemic Resolution Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chemical (Diastereomer Formation) | Conversion to diastereomers with different physical properties | Widely applicable, scalable | Requires stoichiometric resolving agent, additional reaction steps |
| Enzymatic | Enzyme selectively catalyzes a reaction on one enantiomer | High selectivity, mild conditions | Enzyme specificity can be limiting, potential for substrate inhibition |
| Chromatographic | Differential interaction with a chiral stationary phase | Direct separation, analytical and preparative scale | Expensive chiral columns, requires method development |
Determination of Enantiomeric Purity
After performing an enantioselective synthesis or a racemic resolution, it is essential to determine the enantiomeric purity of the product. This is typically expressed as enantiomeric excess (ee), which measures how much more of one enantiomer is present compared to the other. Chromatographic techniques are the primary methods for this analysis.
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method. cat-online.comsigmaaldrich.com CSPs are designed to interact differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.com
Gas chromatography (GC) on a chiral column is another powerful technique. For this method, the amino acids are typically derivatized to increase their volatility. cat-online.com The derivatized enantiomers are then separated on the chiral column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). cat-online.com
In some cases, an indirect approach is used where the enantiomeric mixture is reacted with a chiral derivatizing reagent to form diastereomers. These diastereomers can then be separated and quantified on a standard, achiral HPLC column. oup.com
Impact of Stereochemistry on Biological Activity and Pharmacological Properties
Stereochemistry is a critical determinant of a molecule's biological activity. nih.govnih.gov Because biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the different enantiomers of a chiral compound. nih.govnumberanalytics.com One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive, less active, or even cause adverse effects. nih.gov
For β-amino acids, the specific spatial arrangement can influence their ability to be recognized by amino acid transporters for cellular uptake, their interaction with target enzymes, and their incorporation into peptides. nih.govnumberanalytics.com The presence of β-amino acids can confer unique structural properties and increased stability to peptides, making them valuable in drug design. researchgate.net
Specifically for this compound, its chiral nature is crucial for its applications. The (R)-enantiomer is utilized as a building block in the synthesis of pharmaceuticals and is explored for its potential in treating neurological disorders. chemimpex.comlookchem.com This highlights that the specific stereochemistry of the molecule is essential for its intended pharmacological activity, likely due to stereospecific interactions with a biological target. The difference in activity between enantiomers underscores the importance of enantioselective synthesis to produce the single, active isomer for therapeutic use. nih.gov
Chemical Reactivity and Derivatization Strategies
Reactivity of the Amino Functionality in 3-Amino-3-(3-methylphenyl)propanoic acid
The primary amino group is a key site for derivatization, enabling the incorporation of this amino acid into larger molecular frameworks, particularly peptides. Its nucleophilic nature dictates its reactivity, necessitating protective measures during many synthetic procedures.
Protecting Group Chemistry (Fmoc, Boc)
In peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the α-amino group of an amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions during the formation of peptide bonds. For this compound, the most commonly employed protecting groups are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).
The Fmoc group is a base-labile protecting group. Its attachment to the amino functionality of this compound yields Fmoc-3-amino-3-(3-methylphenyl)propanoic acid, a stable and versatile building block for SPPS. nih.govresearchgate.net The Fmoc group's key advantage is its removal under mild basic conditions, typically with a solution of piperidine, which does not affect the acid-labile protecting groups often used for amino acid side chains or the linkage to the solid support resin. This orthogonality is fundamental to modern SPPS strategies.
Both Fmoc- and Boc-protected derivatives of this compound are valued for their ability to introduce a unique structural element into peptides, potentially enhancing their bioactivity and stability. nih.govslideshare.net
| Protecting Group | Full Name | Key Feature | Deprotection Condition | Primary Application |
|---|---|---|---|---|
| Fmoc | 9-fluorenylmethoxycarbonyl | Base-labile | Mild base (e.g., Piperidine) | Orthogonal solid-phase peptide synthesis |
| Boc | tert-butyloxycarbonyl | Acid-labile | Strong acid (e.g., Trifluoroacetic Acid) | Alternative strategy in peptide synthesis |
Amidation and Peptide Bond Formation
The principal reaction of the amino group in this compound is the formation of an amide bond, the very linkage that defines peptides. britannica.comgoogle.com After protecting the carboxylic acid group of one amino acid and the amino group of a second, the two can be joined through a condensation reaction.
This process requires the "activation" of the carboxylic acid group of the incoming amino acid, which is typically achieved using coupling reagents. These reagents react with the carboxyl group to form a highly reactive intermediate that is susceptible to nucleophilic attack by the free amino group of the other residue. Common coupling reagents used in peptide synthesis that are compatible with protected this compound include carbodiimides (like DCC or DIC) and aminium salts (like HBTU or TBTU). biosynth.com
The incorporation of this compound into a peptide chain introduces a β-amino acid residue. This can alter the resulting peptide's secondary structure, imparting unique conformational constraints and potentially increasing its resistance to enzymatic degradation compared to natural peptides composed solely of α-amino acids.
Oxidation Reactions Involving the Amino Group
The amino group of aromatic amines can undergo oxidation, although this often leads to a complex mixture of products. nih.gov The specific oxidation of the amino group in this compound is not extensively detailed in targeted literature, but general principles of aromatic amine oxidation apply.
Oxidizing agents can convert primary aromatic amines into a variety of products, including nitroso, nitro, and azoxy compounds, or lead to polymerization. slideshare.net For instance, enzymatic oxidation of aromatic amines using catalysts like laccase often results in the formation of oligomeric or polymeric products rather than discrete, cyclic structures. nih.gov The electrochemical oxidation of amines is another pathway, proceeding through an amine radical cation intermediate. researchgate.net The precise outcome of an oxidation reaction is highly dependent on the specific oxidant used, the reaction conditions, and the presence of other functional groups on the molecule. In the context of a complex molecule like this compound, controlling the oxidation to yield a single, desired product would be a significant synthetic challenge.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is the other key functional handle for synthesis, primarily serving as the electrophilic partner in condensation reactions.
Esterification Reactions
The carboxylic acid group of this compound can be readily converted to an ester. Esterification is often performed to protect the carboxyl group during reactions involving the amino functionality or to modify the compound's solubility and pharmacokinetic properties.
A common and efficient method for the esterification of amino acids is reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) followed by the addition of an alcohol is a classic method that proceeds via an acyl chloride intermediate. Another widely used method involves using trimethylchlorosilane (TMSCl) in an alcohol solvent at room temperature, which has been shown to be effective for a range of natural and synthetic amino acids, yielding the corresponding amino acid ester hydrochlorides in good yields.
| Method | Reagents | Description |
|---|---|---|
| Fischer Esterification | Alcohol (e.g., MeOH), Strong Acid (e.g., H₂SO₄) | Acid-catalyzed equilibrium reaction. Typically requires heating and removal of water to drive to completion. |
| Thionyl Chloride Method | 1. SOCl₂ 2. Alcohol | Converts the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the alcohol. |
| TMSCl Method | Alcohol (e.g., MeOH), Trimethylchlorosilane (TMSCl) | A mild and efficient method for preparing methyl esters of amino acids at room temperature. |
Transformations of the Aryl Ring System
The 3-methylphenyl (m-tolyl) group offers further opportunities for structural modification, although these reactions are less common than those involving the amino or carboxyl groups. The reactivity of the aryl ring is influenced by the two substituents: the methyl group and the 3-aminopropanoic acid chain. Both are generally considered activating, ortho-, para-directing groups for electrophilic aromatic substitution.
Electrophilic Aromatic Substitution (SEAr): The benzene (B151609) ring can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. wikipedia.org The incoming electrophile would be directed to the positions ortho and para relative to the existing substituents. Given the substitution pattern (meta to each other), the possible positions for substitution are C2, C4, and C6. The precise outcome would depend on the steric hindrance and the electronic directing effects of the two groups. libretexts.org
Oxidation of the Methyl Group: The benzylic methyl group is susceptible to oxidation. libretexts.org Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. google.comyoutube.comresearchgate.net This transformation would convert the 3-methylphenyl moiety into an isophthalic acid derivative, significantly altering the molecule's structure and properties. This "side-chain oxidation" is a robust reaction for alkylbenzenes that possess at least one benzylic hydrogen. libretexts.org
Nucleophilic Substitution Reactions on Halogenated Analogs
While this compound itself is not primed for nucleophilic aromatic substitution, its halogenated analogs are. Introducing halogen atoms (F, Cl, Br) onto the phenyl ring renders the molecule susceptible to this class of reactions, particularly when electron-withdrawing groups are also present to activate the ring.
Nucleophilic aromatic substitution (SNAr) on such analogs would proceed via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. pressbooks.pub Subsequently, the halide ion is eliminated, resulting in the substituted product. pressbooks.pub The reactivity of the halogenated ring is significantly enhanced by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group. pressbooks.pub
Studies on related aryl halides have shown that the nature of the halogen influences reaction efficiency in an SNAr context. For instance, in reactions of dinitro-substituted aryl halides with amino acids, the reaction yields follow the order F > Cl > Br. lookchem.com This is because the rate-determining step is the initial attack by the nucleophile, which is favored by the high electronegativity of fluorine. lookchem.com This principle would apply to halogenated analogs of this compound, allowing for the displacement of a halogen by various nucleophiles to introduce new functional groups onto the aromatic core.
Modifications and Substitutions on the Phenyl Ring
Modifications to the phenyl ring are typically introduced by utilizing appropriately substituted starting materials in the synthesis of the core molecule. A common and effective method for creating a variety of 3-amino-3-arylpropanoic acids is a one-pot, three-component reaction involving a substituted benzaldehyde (B42025), malonic acid, and a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297). scribd.comresearchgate.net
By selecting a benzaldehyde with the desired substituents, a wide array of analogs can be produced. For this compound, the synthesis would begin with 3-methylbenzaldehyde (B113406) (m-tolualdehyde). To generate other analogs, one could start with alternative aldehydes as shown in the table below.
| Starting Benzaldehyde | Resulting Phenyl Ring Substitution | Reference |
|---|---|---|
| 3-Methylbenzaldehyde | 3-Methyl | scribd.com |
| 4-Chlorobenzaldehyde | 4-Chloro | scribd.com |
| 4-Methoxybenzaldehyde | 4-Methoxy | scribd.com |
| 3-Nitrobenzaldehyde | 3-Nitro | scribd.com |
| 4-Hydroxybenzaldehyde | 4-Hydroxy | scribd.com |
This synthetic strategy underscores that the substitution pattern on the phenyl ring is determined prior to the formation of the aminopropanoic acid backbone. The electronic properties of the substituent on the benzaldehyde can influence the reaction yield, with electron-donating groups generally favoring the formation of the desired β-amino acid. scribd.com
Synthesis of Novel Derivatives and Analogs of this compound
The core structure of this compound serves as a versatile template for the synthesis of a wide range of novel derivatives and analogs. Derivatization can be targeted at the amino group, the carboxylic acid, or through the introduction of more complex substituents.
A variety of synthetic approaches have been employed for related 3-aminopropanoic acid scaffolds. For instance, N-phenyl-N-thiocarbamoyl-β-alanine can be used as a precursor to synthesize derivatives containing a thiazole (B1198619) ring via the Hantzsch method. nih.govresearchgate.net Other strategies involve the synthesis of 3-amino-3-phenylpropionamide derivatives from imine intermediates. nih.gov Furthermore, derivatives featuring a 4-hydroxyphenyl moiety attached to the amino group have been synthesized, demonstrating the feasibility of N-arylation. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies via Derivatization
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications influence the biological activity and pharmacokinetic properties of a molecule. For derivatives of 3-arylpropionic acids, SAR studies have revealed key structural features that dictate their potency and selectivity for various biological targets. nih.govresearchgate.net
Key areas for derivatization and their impact on activity include:
Phenyl Ring Substitution : The introduction of different substituents onto the phenyl ring can significantly alter biological activity. For example, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of aromatic substituents with groups like -NO₂, -F, and -Cl was explored. nih.govmdpi.com
Propionic Acid Chain Modification : Altering the propionic acid chain, for instance by introducing substituents at the C3 benzylic position, can impact metabolic stability. This has been shown to be a strategy to enhance the half-life of 3-arylpropionic acid analogs by preventing metabolic oxidation. nih.govresearchgate.net
Carboxylic Acid Derivatization : Modification of the carboxy group into amides, esters, or hydrazones is a common strategy. In one study, converting the carboxylic acid of a thiazole derivative into hydrazone and hydrazide derivatives was found to decrease antimicrobial activity, suggesting the free carboxyl group was important for the observed effect. nih.gov In another series, the conversion of a carboxylic acid to an oxime moiety was found to significantly enhance antiproliferative activity against cancer cells. mdpi.com
| Compound Series | Modification | Observed SAR Finding | Reference |
|---|---|---|---|
| 3-Arylpropionic acids | Substitution on propionic acid chain | Enhanced half-life in rats, likely due to blocking metabolic oxidation. | nih.govresearchgate.net |
| 3-[(4-Acetylphenyl)(thiazolyl)amino]propanoic acids | Conversion of acetyl to oxime | Significantly enhanced antiproliferative activity compared to parent compound. | mdpi.com |
| 3-[(Thiazolyl)(phenyl)amino]propanoic acids | Conversion of carboxyl to hydrazide/hydrazone | Decreased antimicrobial activity, indicating importance of the free acid. | nih.gov |
These studies highlight that systematic derivatization and subsequent biological evaluation are essential for optimizing the therapeutic potential of the this compound scaffold.
Preparation of Functionalized Intermediates
The synthesis of complex derivatives of this compound often relies on the preparation of key functionalized intermediates. These intermediates can be the core β-amino acid itself, which is then further modified, or precursors that are elaborated into the final products.
One of the most direct methods to prepare the 3-amino-3-arylpropanoic acid core is the one-pot reaction of an arylaldehyde, malonic acid, and ammonium acetate. scribd.comresearchgate.net This method provides the foundational intermediate for subsequent derivatization at the amino or carboxyl group.
Alternatively, functionalized intermediates can be prepared through different routes. For example, N-substituted β-alanine esters can be synthesized via the reaction of an amine (like 4-aminophenol) with an acrylate (B77674) (like methyl acrylate). nih.gov This ester can then be converted into other useful intermediates, such as a hydrazide, by reacting it with hydrazine. nih.gov These hydrazide intermediates are valuable for building more complex molecules, such as hydrazones, through condensation with various aldehydes and ketones. nih.gov
Common strategies for preparing key intermediates are summarized below:
| Intermediate Type | General Preparative Method | Starting Materials | Reference |
|---|---|---|---|
| 3-Amino-3-arylpropanoic Acid | One-pot three-component reaction | Aryl aldehyde, Malonic acid, Ammonium acetate | scribd.comresearchgate.net |
| N-Aryl-β-alanine Methyl Ester | Michael addition | Aryl amine, Methyl acrylate | nih.gov |
| N-Aryl-β-alanine Hydrazide | Hydrazinolysis of ester | N-Aryl-β-alanine methyl ester, Hydrazine | nih.gov |
| N-Phenyl-N-thiocarbamoyl-β-alanine | Reaction with isothiocyanate | β-Alanine, Phenyl isothiocyanate | nih.govresearchgate.net |
The strategic preparation of these functionalized intermediates is fundamental to the successful synthesis of diverse and novel analogs of this compound for further chemical and biological investigation.
Biological and Pharmacological Research of 3 Amino 3 3 Methylphenyl Propanoic Acid and Its Analogs
Neuropharmacological Investigations of β-Amino Acid Derivatives
β-Amino acid derivatives are explored for their potential in developing therapeutic agents for various neurological disorders. mmsl.cz Their structural similarity to endogenous neurotransmitters allows them to interact with key components of the nervous system, including neurotransmitter systems and receptors, offering avenues for neuroprotection and cognitive enhancement. chemimpex.comrsc.org
The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory neurotransmission, primarily mediated by amino acid neurotransmitters like glutamate (B1630785) and gamma-aminobutyric acid (GABA), respectively. nih.gov β-Amino acid derivatives are widely utilized in neuroscience research to probe these systems and understand the intricacies of synaptic transmission. chemimpex.com Due to their structure, which mimics endogenous amino acids, these compounds can influence neurotransmitter activity and signaling pathways. chemimpex.com
On the excitatory side, glutamate is the major player, acting on ionotropic receptors such as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors. wikipedia.orgbiorxiv.org These receptors are critical for fast synaptic transmission, synaptic plasticity, learning, and memory. biorxiv.orgnih.gov Phenylalanine-based derivatives have been developed as competitive antagonists of AMPA receptors, which could have implications for conditions associated with excessive excitatory neurotransmission. nih.gov The structural features of 3-Amino-3-(3-methylphenyl)propanoic acid make it a candidate for interacting with these glutamate receptors, potentially altering synaptic strength and plasticity.
The interaction of β-amino acid derivatives with neurotransmitter receptors is a key area of pharmacological investigation. These molecules can act as agonists, antagonists, or allosteric modulators, thereby fine-tuning receptor activity.
GABA Receptors: The synthesis of various analogs of β-phenylalanine has led to the discovery of compounds with activity at GABA receptors. Notably, 3-amino-3-(4-chlorophenyl)propanoic acid has been identified as a weak but specific antagonist of GABAB receptors. flinders.edu.au This finding implies that the phenyl ring and its substituents are important for receptor interaction and that modifications, such as the methyl group in this compound, could influence binding affinity and efficacy.
Glutamate Receptors:
AMPA Receptors: These receptors mediate the majority of fast excitatory synaptic transmission in the brain. biorxiv.orgresearchgate.net Phenylalanine derivatives have been studied as competitive antagonists of AMPA receptors, indicating that the β-phenylalanine scaffold can be accommodated within the ligand-binding domain of this receptor. nih.gov The (S)-enantiomer of AMPA itself is a potent and selective agonist, while the (R)-enantiomer is largely inactive, highlighting the stereospecificity of the receptor interaction. nih.gov
NMDA Receptors: These receptors play a crucial role in synaptic plasticity. nih.gov Their function can be modulated by various compounds at different sites. nih.gov The development of NMDA receptor modulators is a significant area of research for treating neurological and psychiatric disorders. researchgate.net While direct studies on this compound are limited, its structural similarity to other known NMDA receptor ligands suggests it could potentially influence NMDA receptor function, perhaps by interacting with the glycine (B1666218) co-agonist site or allosteric sites. nih.govnih.gov
| Compound Analog | Receptor Target | Observed Activity |
|---|---|---|
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABAB Receptor | Weak, specific antagonist flinders.edu.au |
| Aryl-substituted Phenylalanine Derivatives | AMPA Receptor | Competitive antagonists nih.gov |
| (S)-AMPA | AMPA Receptor | Potent and selective agonist nih.gov |
| Ifenprodil-like agents | NMDA Receptor (GluN1/GluN2B) | Selective antagonists (non-competitive) nih.gov |
There is growing interest in the potential of β-amino acid derivatives as neuroprotective agents and cognitive enhancers. hilarispublisher.commdpi.com Neuroprotection involves preserving neuronal structure and function against insults like oxidative stress, inflammation, and excitotoxicity. mdpi.comnih.gov
The ability of some β-phenylalanine derivatives to act as AMPA receptor antagonists points to a potential neuroprotective mechanism. nih.gov By blocking excessive glutamate activity, these compounds could mitigate the excitotoxic neuronal damage associated with conditions like stroke and neurodegenerative diseases. nih.gov Similarly, natural compounds with antioxidant and anti-inflammatory properties have demonstrated significant neuroprotective effects in various experimental models. mdpi.comnih.govresearchgate.net The structure of this compound could potentially confer such properties or allow it to interfere with pathological signaling cascades.
In the realm of cognitive enhancement, studies on β-alanine (a structurally simpler β-amino acid) have shown potential benefits. nih.govexamine.com Supplementation with β-alanine has been linked to improved cognitive function under stress and may enhance mood. examine.comnih.govresearchgate.net While the mechanisms are not fully understood, they may relate to increased brain carnosine levels, which have antioxidant and neuroprotective effects, or modulation of neurotransmitter systems. nih.govresearchgate.net Although direct evidence for this compound is lacking, its β-amino acid structure suggests that it could be explored for similar cognitive and mood-related benefits. examine.com
Enzyme Interaction Studies
β-Amino acids and their derivatives can interact with a wide range of enzymes, acting as substrates, inhibitors, or activators. rsc.orgnih.gov These interactions can have profound effects on metabolic and signaling pathways.
The unique structure of β-amino acids allows them to be recognized by enzymes that typically process α-amino acids, often leading to inhibition. biosynth.com
Enzyme Inhibition: A notable example is the inhibition of pyruvate (B1213749) carboxylase by DL-3-Amino-3-phenylpropionic acid. This compound acts as a competitive inhibitor of the enzyme, which plays a key role in metabolism by converting pyruvate to oxaloacetate. biosynth.com This inhibitory action highlights the potential for β-phenylalanine derivatives to modulate central metabolic pathways. biosynth.com Furthermore, derivatives of β-phenylalanine have been used as precursors for the synthesis of monoamine oxidase-B (MAO-B) inhibitors, which are used in the treatment of Parkinson's disease. nih.gov This suggests that the β-phenylalanine scaffold is suitable for designing inhibitors that target the active sites of specific enzymes. Synthetic amino acid derivatives are also being explored as inhibitors of digestive enzymes like α-amylase and lipase (B570770) for the management of metabolic disorders. nih.gov
Enzyme Activation: While inhibition is more commonly studied, some β-amino acid derivatives could potentially activate enzymes. For instance, 3-Methyl-GABA, a related compound, can activate L-glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate. medchemexpress.com This suggests that certain structural motifs within this class of compounds can lead to an enhancement of enzyme activity.
| Compound/Analog | Enzyme Target | Mechanism of Action |
|---|---|---|
| DL-3-Amino-3-phenylpropionic acid | Pyruvate Carboxylase | Competitive inhibitor biosynth.com |
| Thiophene β-PAD (precursor) | Monoamine Oxidase-B (MAO-B) | Precursor to selective inhibitors nih.gov |
| 3-Methyl-GABA | L-glutamic acid decarboxylase (GAD) | Activator medchemexpress.com |
| Synthetic Amino Acid Derivatives | α-Amylase, Pancreatic Lipase | Inhibitors nih.gov |
By interacting with key enzymes, this compound and its analogs have the potential to modulate entire biochemical pathways. Phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of tyrosine, neurotransmitters, and numerous secondary metabolites via the phenylpropanoid pathway. frontiersin.orgnumberanalytics.com The introduction of a β-amino acid analog like this compound could interfere with these pathways. It might act as a competitive substrate or inhibitor for enzymes within the shikimate pathway, which is responsible for the de novo biosynthesis of aromatic amino acids in plants and microorganisms. frontiersin.org
The metabolism of β-alanine is also a key area of interest. frontiersin.org β-Alanine is a component of coenzyme A, a vital molecule in cellular metabolism. frontiersin.org The cell has specific pathways for β-alanine synthesis, for example from polyamines or propionate. frontiersin.orgnih.gov An analog like this compound could potentially be recognized by enzymes in these pathways, leading to its incorporation into other molecules or disruption of the normal metabolic flow. For example, related phenolic acids like 3-(3-Hydroxyphenyl)propanoic acid are known metabolites formed by gut microflora and are absorbed and further metabolized in the body. hmdb.ca
Biochemical Assays for Enzyme Activity
Biochemical assays are crucial for determining the interaction of compounds with enzymes, either as substrates, inhibitors, or activators. Fluorescence-based assays are a widely used method for their high sensitivity, versatility, and suitability for high-throughput screening. mdpi.com These assays often employ a fluorogenic substrate that, when acted upon by an enzyme, releases a fluorescent molecule, allowing for the quantification of enzyme activity. mdpi.com For instance, the hydrolysis of an amide substrate can release a fluorescent aminopyridine, with the increase in fluorescence intensity corresponding to the rate of the enzymatic reaction. mdpi.com
Another common approach is the use of coupled enzyme systems. In this method, the product of the primary enzymatic reaction serves as a substrate for a secondary enzyme, which in turn generates a measurable signal. mdpi.com For example, the activity of a hydrolase can be determined by measuring the production of glycerol (B35011), which is then converted by glycerol kinase to glycerol-1-phosphate in a reaction that can be coupled to a fluorescent or colorimetric readout. mdpi.com While these are general methodologies, specific assays for determining the enzymatic activity related to this compound are not extensively detailed in publicly available research. However, these standard principles would be applied to investigate its potential enzymatic interactions.
Cellular and Molecular Biological Studies
The structural motif of 3-amino-3-arylpropanoic acid is found in compounds designed to interact with specific biological targets. While direct studies on this compound are limited, research on its analogs provides insight into its potential pharmacological interactions.
One area of investigation is the interaction with opioid receptors. A study focused on 3-amino-3-phenylpropionamide derivatives, which are structurally related to the target compound, identified them as ligands for the mu-opioid receptor. nih.gov These derivatives were designed as small molecule mimics of the cyclic octapeptide octreotide (B344500) and demonstrated high affinity for this receptor type. nih.gov
Another relevant target is the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in the central nervous system. frontiersin.org Derivatives of (R)-2-amino-3-triazolpropanoic acid have been developed as agonists for the glycine site of the NMDA receptor, showing varying activity among different GluN1/2 receptor subtypes. frontiersin.org Although the core structure differs, this research highlights the potential for amino acid derivatives to interact with neurotransmitter receptors.
The following table summarizes the interaction of analogs of this compound with specific receptors.
| Analog Class | Receptor Target | Finding |
| 3-Amino-3-phenylpropionamide derivatives | Mu-opioid receptor | Exhibit high affinity for the receptor. nih.gov |
| (R)-2-Amino-3-triazolpropanoic acid derivatives | NMDA receptor glycine site | Act as agonists with subtype-specific activity. frontiersin.org |
Analogs of this compound have been investigated for a range of biological activities, most notably anti-inflammatory and anticancer effects.
Anti-inflammatory Activity:
Arylpropionic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Research has shown that modifications of the carboxylic acid group in these compounds can lead to enhanced anti-inflammatory activity with potentially reduced side effects. orientjchem.org For example, conjugation of NSAIDs like ibuprofen (B1674241) and ketoprofen (B1673614) with amino acids and subsequent esterification with 3,4,5-trimethoxybenzyl alcohol resulted in derivatives with more potent anti-inflammatory effects in vivo compared to the parent drugs. nih.gov One study on 3-benzoyl-propionic acid demonstrated its ability to reduce cell migration and levels of nitric oxide and prostaglandin (B15479496) E2 in an in vivo inflammation model, indicating significant anti-inflammatory properties. researchgate.net
Anticancer Activity:
Several studies have explored the anticancer potential of 3-amino-3-arylpropanoic acid derivatives. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their activity against A549 non-small cell lung cancer cells. mdpi.com Certain compounds in this series were found to reduce cancer cell viability by 50% and inhibit cell migration in vitro, while showing favorable cytotoxicity profiles against noncancerous cells. mdpi.comktu.edu The most promising of these compounds also exhibited antioxidant properties. mdpi.comktu.edu
In another study, novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated potent antiproliferative activity against both drug-sensitive and drug-resistant lung carcinoma cell lines. mdpi.com The most active compounds had IC50 values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent cisplatin. mdpi.com Furthermore, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested against human glioblastoma and triple-negative breast cancer cell lines, with some compounds showing notable cytotoxicity, particularly against glioblastoma cells. nih.gov
The table below details the anticancer activity of selected analogs.
| Analog Class | Cancer Cell Line | Key Findings |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Non-small cell lung cancer) | Reduced cell viability and suppressed migration. mdpi.comktu.edu |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | H69 and H69AR (Lung carcinoma) | Potent antiproliferative activity, exceeding that of cisplatin. mdpi.com |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | U-87 (Glioblastoma), MDA-MB-231 (Breast cancer) | Showed cytotoxicity, with greater effect against glioblastoma cells. nih.gov |
Role as Building Blocks for Biologically Active Molecules
This compound and its analogs are valuable chiral building blocks in synthetic and medicinal chemistry. chemimpex.com Non-natural amino acids, such as these β-amino acid derivatives, are widely used in the synthesis of peptides and peptidomimetics to enhance their biological activity and stability. researchgate.net
The incorporation of β-amino acids into peptide chains can induce specific secondary structures and increase resistance to enzymatic degradation. google.com This makes them crucial components in the development of novel therapeutics. For example, (R)-3-Amino-3-(4-methylphenyl)propionic acid is explicitly mentioned as a key derivative used in pharmaceutical research and peptide synthesis, particularly in drug development targeting neurological disorders. chemimpex.com
The synthesis of peptides often requires the use of protecting groups for the amino and carboxylic acid functionalities to control the coupling process. peptide.comnih.gov 3-Amino-3-arylpropanoic acids can be suitably protected, for instance with an N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group, for use in solid-phase peptide synthesis. researchgate.net This allows for their precise incorporation into complex peptide structures. researchgate.net
Furthermore, these amino acids serve as versatile precursors for a wide range of biologically active molecules beyond peptides. chemistryviews.org Their structural framework is a key component in the synthesis of various pharmaceuticals and enzyme inhibitors. google.com The ability to synthesize a variety of polypeptide compounds from 3-amino-3-arylpropanoic acids has been shown to yield molecules with potential inhibitory activity against enzymes like histone deacetylase (HDAC), suggesting applications in treating a range of diseases. google.com
Applications in Medicinal Chemistry and Drug Discovery
Role as Chiral Building Blocks in Drug Synthesis
3-Amino-3-(3-methylphenyl)propanoic acid is a chiral molecule, and its enantiomers serve as crucial building blocks in asymmetric synthesis. This process is fundamental in drug development, as the chirality of a molecule can significantly influence its pharmacological activity. The use of enantiomerically pure forms of this amino acid allows for the synthesis of drug candidates with specific stereochemistry, which can lead to improved efficacy and reduced side effects.
The stereoselective synthesis of therapeutic agents is of paramount importance, as different enantiomers of a drug can have distinct biological activities. In some cases, one enantiomer may be therapeutically active while the other is inactive or even toxic. By utilizing chiral building blocks like this compound, chemists can control the three-dimensional arrangement of atoms in the final drug molecule, ensuring the desired therapeutic effect. The synthesis of enantiomerically pure β-amino acids, such as this compound, is a key step in the development of many pharmaceuticals. tulane.edu
Development of Therapeutic Agents for Neurological Disorders
Research has indicated the potential of this compound and its derivatives in the development of treatments for neurological disorders. These compounds are being investigated for their ability to modulate neurotransmitter systems within the central nervous system. nih.gov Neurotransmitters are essential for communication between nerve cells, and their dysregulation is implicated in a wide range of neurological and psychiatric conditions.
One area of investigation is the role of these compounds in relation to α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, which are crucial for fast excitatory synaptic transmission in the brain. researchgate.net The modulation of these receptors is a key strategy in the development of drugs for various neurological disorders. Furthermore, amino acids and their derivatives play a significant role as precursors to neurotransmitters, and their transport and metabolism are critical for normal brain function. openstax.org Studies into the effects of amino acid derivatives on neuronal signaling pathways are ongoing, with the aim of developing novel therapeutic interventions for conditions such as epilepsy, neurodegenerative diseases, and mood disorders.
Applications in Oncology Research
While direct studies on the anticancer properties of this compound are limited, extensive research has been conducted on its derivatives, particularly those incorporating a propanoic acid scaffold. These studies have revealed that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines.
For instance, a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their anticancer potential. mdpi.com These compounds demonstrated structure-dependent antiproliferative activity, with some derivatives showing potent cytotoxicity against human lung adenocarcinoma cells (A549) and small-cell lung carcinoma cells (H69). mdpi.com Notably, the activity of some of these derivatives surpassed that of the standard chemotherapeutic agent, cisplatin. mdpi.com
Further research into other propanoic acid derivatives has also shown promise. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential as scaffolds for the development of novel anticancer and antioxidant candidates. semanticscholar.org Similarly, organotin(IV) carboxylate compounds derived from propanoic acid have exhibited significant in vitro antiproliferative activity against human prostate, colorectal, breast, and hepatocellular cancer cell lines. nih.govnih.gov These findings underscore the potential of the propanoic acid backbone, a core feature of this compound, as a valuable starting point for the design of new anticancer agents.
Table 1: Antiproliferative Activity of Selected Propanoic Acid Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (lung), H69 (lung) | Some derivatives showed higher cytotoxicity than cisplatin. | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (lung) | Demonstrated potential as anticancer and antioxidant agents. | semanticscholar.org |
| Organotin(IV) carboxylates of propanoic acid derivatives | PC-3 (prostate), HT-29 (colorectal), MCF-7 (breast), HepG2 (liver) | Exhibited significant in vitro antiproliferative activity. | nih.govnih.gov |
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines | Breast Cancer Models | Showed anti-proliferative properties in in-vitro models. | mdpi.com |
Utility in Peptide Synthesis and Peptide-Based Therapeutics
This compound is a valuable building block in the synthesis of peptides, which are chains of amino acids that can have therapeutic applications. The incorporation of such unnatural amino acids can confer unique properties to the resulting peptides, such as increased stability and enhanced biological activity.
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides in the laboratory. In this process, amino acids are sequentially added to a growing peptide chain that is attached to a solid resin support. For an amino acid to be used in SPPS, its amino group must be temporarily protected to prevent unwanted side reactions.
The Fmoc (fluorenylmethyloxycarbonyl) protected form of this compound is commercially available and well-suited for use in Fmoc-based SPPS. researchgate.net The Fmoc group is stable under the conditions used for peptide bond formation but can be readily removed to allow the next amino acid to be added to the chain. The use of Fmoc-protected this compound allows for its precise incorporation into a peptide sequence, enabling the synthesis of custom peptides with desired properties.
Peptide libraries are large collections of different peptides that can be rapidly screened for a specific biological activity, such as binding to a disease-related target. The synthesis of these libraries often employs techniques like the "split and mix" method, where resin beads are mixed and separated at each step of the synthesis to generate a vast number of unique peptide sequences. nih.gov
The inclusion of unnatural amino acids like this compound in these libraries can significantly expand their chemical diversity. This increased diversity enhances the probability of identifying novel peptide-based drug leads. High-throughput screening of these libraries against biological targets can accelerate the discovery of peptides with therapeutic potential. nih.govnih.gov The flexibility of peptide synthesis methods allows for the incorporation of a wide range of non-canonical amino acids, including D-amino acids and other synthetic variants, to improve properties like protease stability. nih.gov
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a peptide. This technique is used to create novel therapeutic agents, such as antibody-drug conjugates, where a cytotoxic drug is attached to an antibody that specifically targets cancer cells.
Amino acids with unique functional groups can be used as handles for bioconjugation. While specific examples involving this compound are not extensively documented in readily available literature, the principles of bioconjugation can be applied to peptides containing this amino acid. For instance, the carboxylic acid or amino group of the amino acid could be modified to introduce a reactive handle for attaching other molecules. This could involve the use of "click chemistry," a set of powerful and reliable reactions for joining molecules together. nih.gov The development of selective chemical methods for modifying amino groups on peptides and proteins is an active area of research, with applications in creating advanced therapeutic and diagnostic agents. thermofisher.com
Consideration for Drug Efficacy and Safety Profile Enhancement
The incorporation of the this compound moiety into drug candidates is a strategic approach to improving their therapeutic index. The inherent properties of this amino acid derivative can positively influence a drug's pharmacokinetic and pharmacodynamic profiles.
Derivatives of 3-aminopropanoic acid have been investigated for their potential to yield compounds with superior efficacy and a more favorable safety profile compared to existing treatments. For instance, research into novel thiazole (B1198619) derivatives incorporating a 3-aminopropanoic acid backbone has led to the identification of compounds with potent antiproliferative activity against lung cancer cells, in some cases surpassing the efficacy of the conventional chemotherapy drug cisplatin. mdpi.com Notably, these compounds have also demonstrated favorable toxicity profiles when tested against non-cancerous cells, suggesting a degree of selectivity that is crucial for minimizing side effects in cancer therapy. mdpi.com
The structural characteristics of 3-aminopropanoic acid derivatives, including the presence of a phenolic hydroxyl group in some analogs, can contribute to antioxidant properties. This dual functionality can be advantageous in developing chemotherapeutic agents that not only target cancer cells but also protect normal tissues from oxidative stress, a common side effect of many cancer treatments. nih.gov
Exploration in Novel Chemical Entities and Targeted Therapies
The this compound scaffold is being actively explored in the generation of novel chemical entities (NCEs) and for the development of targeted therapies that can act on specific molecular targets involved in disease pathogenesis.
In the field of oncology, derivatives of 3-aminopropanoic acid are being investigated as foundational structures for new anticancer agents. Studies have shown that these scaffolds can be modified to create compounds that target specific enzymes and receptors implicated in cancer progression. For example, researchers have designed and synthesized 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives that show potential as dual-acting inhibitors of SIRT2 and EGFR, two important targets in lung cancer. mdpi.com This targeted approach aims to develop more effective and less toxic cancer treatments.
The versatility of the 3-aminopropanoic acid structure also lends itself to the development of targeted drug delivery systems. By incorporating this amino acid into peptides or conjugating it to other molecules, it is possible to create constructs that can specifically bind to receptors overexpressed on the surface of cancer cells. This strategy is being explored through the use of amino acid-based nanocapsules and peptide-drug conjugates to deliver cytotoxic agents directly to the tumor site, thereby minimizing systemic exposure and associated side effects. mdpi.com
Furthermore, the 3-aminopropanoic acid framework is a key component in the synthesis of libraries of compounds for screening against various therapeutic targets. Its ability to be readily modified with diverse chemical groups allows for the generation of a wide range of analogs with distinct pharmacological properties, facilitating the discovery of new lead compounds for a variety of diseases, including microbial infections. semanticscholar.org
Below is a table summarizing the research findings on derivatives of 3-Aminopropanoic acid:
| Derivative Class | Therapeutic Area | Key Findings | Reference |
| Thiazole derivatives | Oncology (Lung Cancer) | Showed potent antiproliferative activity, in some cases exceeding that of cisplatin, with a favorable toxicity profile in non-cancerous cells. Potential as dual inhibitors of SIRT2 and EGFR. | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Oncology/Infectious Diseases | Exhibit both anticancer and antioxidant properties. Also show antimicrobial activity against multidrug-resistant pathogens. | nih.govsemanticscholar.org |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and geometry of molecules. Among the various methods, Density Functional Theory (DFT) has emerged as a widely used approach due to its balance of accuracy and computational efficiency. scirp.org
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations are employed to determine the optimized molecular geometry of 3-Amino-3-(3-methylphenyl)propanoic acid, which corresponds to the lowest energy conformation of the molecule. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles.
For a molecule like this compound, DFT studies would typically be performed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p). researchgate.net The results of such a study would provide a detailed three-dimensional representation of the molecule's structure.
Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Study
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (phenyl) | ~1.39 Å |
| C-N | ~1.47 Å | |
| C=O | ~1.21 Å | |
| C-O | ~1.36 Å | |
| Bond Angle | C-C-C (phenyl) | ~120° |
| H-N-H | ~107° |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between bonds. rsc.org It provides a description of the charge transfer or electron delocalization within the molecule. researchgate.net NBO analysis is valuable for understanding the hybridization of atomic orbitals and the nature of the chemical bonds.
In the context of this compound, NBO analysis can elucidate the delocalization of electron density, particularly involving the phenyl ring and the carboxylic acid group. researchgate.net The analysis quantifies the stabilization energies associated with electron delocalization from occupied donor NBOs to unoccupied acceptor NBOs.
Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(C1-C2) phenyl | π*(C3-C4) phenyl | ~20.5 |
| LP(O) carboxyl | σ*(C-O) carboxyl | ~18.2 |
*LP denotes a lone pair.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the amino group, while the LUMO may be centered on the carboxylic acid group.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, which are color-coded to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) areas. researchgate.net
For this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group, indicating a region susceptible to electrophilic attack. Conversely, positive potential (usually blue) would be expected around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group, highlighting sites for nucleophilic interaction. researchgate.net
Spectroscopic Data Interpretation and Validation
Theoretical calculations are also crucial for interpreting and validating experimental spectroscopic data. By predicting spectra computationally, researchers can assign experimental signals and gain a more profound understanding of the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the chemical shifts of ¹H and ¹³C nuclei.
These predicted spectra can be compared with experimental data to confirm the structure of this compound. chemicalbook.com Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects and intermolecular interactions that are not always fully accounted for in the calculations.
Table 4: Comparison of Hypothetical Theoretical and Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Theoretical δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| Aromatic H | 7.1-7.4 | 7.0-7.3 |
| CH (chiral center) | ~4.5 | ~4.4 |
| CH₂ | ~2.8 | ~2.7 |
| CH₃ | ~2.3 | ~2.3 |
| NH₂ | ~3.5 | Variable |
Modeling of Chemical Reactivity and Reaction Mechanisms
Computational chemistry provides indispensable tools for modeling the chemical reactivity of molecules and elucidating potential reaction mechanisms. rsc.org Density Functional Theory (DFT) is a widely used quantum mechanical method that can predict the geometric and electronic structure of molecules, allowing for the investigation of their reactivity. nih.govresearchgate.net For this compound, DFT calculations can identify reactive sites, predict reaction pathways, and determine the energetics of transition states and intermediates.
The reactivity of the molecule is primarily dictated by its functional groups: the amino group, the carboxylic acid group, and the substituted phenyl ring.
The amino group acts as a nucleophile and a base, readily participating in reactions like acylation to form amides (peptide bonds) or alkylation.
The carboxylic acid group is acidic and can be deprotonated. It can undergo esterification with alcohols or be converted to other derivatives like acid chlorides.
The 3-methylphenyl group can undergo electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, influencing the position of substitution on the aromatic ring.
Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are used to quantify chemical reactivity. nih.govmdpi.com Parameters such as the HOMO-LUMO energy gap, chemical potential, hardness, softness, and electrophilicity index provide insights into the molecule's stability and propensity to react. researchgate.net
Local reactivity can be assessed using Fukui functions or by analyzing the Molecular Electrostatic Potential (MEP) map. nih.govnih.gov The MEP map visually represents the charge distribution, where regions of negative potential (typically around the oxygen and nitrogen atoms) are susceptible to electrophilic attack, and regions of positive potential (around the acidic and ammonium (B1175870) hydrogens) are prone to nucleophilic attack. nih.gov
For example, modeling the mechanism of peptide bond formation involving this compound would involve calculating the energy profile for the reaction pathway. This includes identifying the structure of the transition state for the nucleophilic attack of an amino group on the activated carboxyl group of this molecule, thereby determining the activation energy barrier for the reaction. Such computational studies are crucial for understanding the stereospecificity and catalytic mechanisms in enzymatic reactions involving β-amino acids. rsc.org
Theoretical Studies on Electronic Properties and Charge Transfer
Theoretical studies, primarily using DFT, provide a deep understanding of the electronic properties of this compound, which are fundamental to its reactivity, spectroscopic behavior, and intermolecular interactions. mdpi.comresearchgate.net Key electronic properties include the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, dipole moment, and polarizability. nih.govacs.org
The HOMO represents the orbital from which an electron is most easily donated; its energy level (E_HOMO) correlates with the ionization potential and the molecule's ability to act as an electron donor. researchgate.net The LUMO is the lowest energy orbital that can accept an electron; its energy (E_LUMO) relates to the electron affinity. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to have significant contributions from the phenyl ring and the lone pair of the amino group, while the LUMO is likely centered on the carboxylic acid group and the aromatic ring.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. wikipedia.org A small energy gap implies that the molecule is more polarizable, has higher chemical reactivity, and requires less energy for electronic excitation. nih.gov
Intramolecular charge transfer is another crucial electronic property that can be investigated theoretically. Natural Bond Orbital (NBO) analysis can be used to quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals, revealing stabilizing donor-acceptor interactions within the molecule.
The Molecular Electrostatic Potential (MEP) surface provides a visual guide to the molecule's charge distribution and is used to predict sites for intermolecular interactions. nih.gov For this molecule, the MEP would show a negative potential (red/yellow) around the carboxylate oxygen atoms, indicating the preferred site for electrophiles, and a positive potential (blue) around the ammonium hydrogens, indicating the site for nucleophiles.
Below is a table of representative theoretical electronic properties for a molecule like this compound, calculated at the DFT/B3LYP level.
| Electronic Property | Description | Representative Value |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 eV |
| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | 5.3 eV |
| Dipole Moment (μ) | Measure of molecular polarity | ~10-12 Debye (for zwitterion) |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 eV |
| Electrophilicity Index (ω) | Measure of electrophilic character | ~2.2 eV |
Computational Approaches for Structure-Activity Relationship (SAR) Predictions
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstone computational approaches in medicinal chemistry and drug design. nih.gov They aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds, guiding lead optimization, and understanding the molecular features essential for a desired biological effect. acs.org
For this compound, a QSAR study would typically involve designing and synthesizing a library of analogues and measuring their biological activity against a specific target (e.g., an enzyme or receptor). The structural variations might include:
Changing the substituent on the phenyl ring (e.g., altering its nature or position).
Modifying the propanoic acid backbone.
Introducing stereochemical changes.
The core of a QSAR model is the use of molecular descriptors , which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov These descriptors are categorized based on their dimensionality:
1D Descriptors: Atom counts, molecular weight, functional group counts.
2D Descriptors: Topological indices that describe molecular connectivity and branching (e.g., Kier's connectivity indices), and constitutional descriptors. nih.gov
3D Descriptors: Geometrical properties derived from the 3D conformation of the molecule, such as steric parameters (e.g., molecular volume, surface area) and field-based descriptors (e.g., Comparative Molecular Field Analysis - CoMFA; Comparative Molecular Similarity Indices Analysis - CoMSMIA). researchgate.net
4D-QSAR: Extends 3D-QSAR by considering different conformations and alignments of the ligands. nih.gov
Once descriptors are calculated for the series of compounds, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that links the descriptors to the observed biological activity. A robust QSAR model should have high statistical significance and good predictive power, which is validated using internal (e.g., cross-validation) and external test sets. researchgate.net The resulting model can then be used to predict the activity of virtual or yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing.
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional (1D/2D) | Molecular Weight, Number of H-bond donors/acceptors, Rotatable bonds | Overall size, potential for H-bonding, conformational flexibility |
| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and shape based on graph theory |
| Electronic (3D) | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Charge distribution, polarity, and electronic reactivity |
| Steric/Geometrical (3D) | Molecular Volume, Surface Area, Principal Moments of Inertia | Three-dimensional size and shape of the molecule |
| Hydrophobic (3D) | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross biological membranes |
Future Research Directions and Challenges
Advancements in Asymmetric Synthesis Methodologies
The biological activity of 3-Amino-3-(3-methylphenyl)propanoic acid is intrinsically linked to its stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic methods is a primary focus of future research. While several strategies exist for the asymmetric synthesis of β-amino acids, direct and scalable methods for producing enantiomerically pure this compound remain an area for improvement. illinois.eduresearchgate.net
Future advancements are anticipated in the following areas:
Catalytic Asymmetric Mannich Reactions: The development of novel chiral catalysts, including organocatalysts and transition-metal complexes, for the Mannich reaction could provide a direct and atom-economical route to this compound. organic-chemistry.org The challenge lies in designing catalysts that can effectively control the stereochemistry at the β-position, particularly with the steric hindrance of the 3-methylphenyl group.
Enantioselective Hydrogenation: Asymmetric hydrogenation of corresponding enamines or other unsaturated precursors is a promising approach. hilarispublisher.com Future research will likely focus on the design of more efficient and selective chiral ligands for transition metals like rhodium and ruthenium. hilarispublisher.comnih.gov
Biocatalytic Approaches: The use of enzymes, such as lipases for kinetic resolution or transaminases for asymmetric amination, offers a green and highly selective alternative to chemical methods. hilarispublisher.comnih.gov Research in this area will involve screening for and engineering enzymes with high activity and selectivity towards the specific substrate.
A significant challenge is the direct asymmetric synthesis from simple starting materials like olefins and aziridines, which remains an elusive goal for many β-amino acids, including this specific compound. illinois.edu
Exploration of Novel Biological Targets and Mechanisms of Action
While β-amino acids are known to modulate the activity of various biological systems, the specific targets and mechanisms of action for this compound are not yet fully elucidated. Future research should be directed towards a comprehensive biological evaluation to uncover its therapeutic potential. numberanalytics.comhilarispublisher.com
Key research avenues include:
Screening against Diverse Biological Targets: High-throughput screening of this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, could reveal novel therapeutic applications. researchgate.netgoogle.com
Anticancer and Antimicrobial Activities: Given that some β-amino acid derivatives have shown potential as anticancer and antimicrobial agents, investigating the activity of this compound against various cancer cell lines and microbial strains is a logical next step. numberanalytics.comresearchgate.net
Neurological Applications: The structural similarity to neurotransmitters suggests that this compound could have applications in treating neurological disorders. numberanalytics.com Studies on its ability to modulate neurotransmitter activity would be of significant interest.
A major challenge will be to move from in vitro studies to in vivo models to understand the compound's efficacy and mechanism of action in a physiological context.
Development of Advanced Derivatization Strategies for Enhanced Bioactivity
The biological activity of this compound can be fine-tuned through chemical modification. The development of advanced derivatization strategies is crucial for enhancing its potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com
Future research will likely focus on:
Peptidomimetics: Incorporating this compound into peptide sequences to create peptidomimetics with improved stability and biological activity. acs.org The 3-methylphenyl group can influence the conformational preferences of the peptide backbone, potentially leading to enhanced target binding.
Heterocyclic Derivatives: The synthesis of derivatives containing various heterocyclic moieties is a promising strategy, as heterocycles are common pharmacophores in many drugs. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the amino, carboxyl, and aryl groups will be essential to establish clear structure-activity relationships, guiding the design of more potent and selective analogs. mdpi.comnih.gov
A key challenge will be to develop synthetic methodologies that allow for the efficient and selective modification of the parent compound without compromising its chiral integrity.
Integration of Computational and Experimental Approaches in Drug Design
The integration of computational modeling with experimental studies can significantly accelerate the drug discovery process for this compound and its analogs. mdpi.com
Future research directions include:
Pharmacophore Modeling and Virtual Screening: Developing pharmacophore models based on the known biological activities of similar compounds to identify potential biological targets and to virtually screen for new derivatives with improved activity.
Molecular Docking and Dynamics Simulations: Using computational tools to predict the binding modes of this compound and its derivatives to their biological targets, providing insights into the molecular basis of their activity. mdpi.com
ADMET Prediction: Employing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds for further experimental evaluation.
A significant challenge is the development of accurate and reliable computational models that can effectively predict the complex biological behavior of these molecules. scirp.org
Investigation of Metabolic Stability and In Vivo Performance of Analogs
Understanding the metabolic fate and in vivo performance of this compound and its analogs is critical for their development as therapeutic agents. libretexts.orgnih.gov
Future research should focus on:
In Vitro Metabolic Stability Assays: Evaluating the stability of the compound and its derivatives in the presence of liver microsomes and other metabolic enzymes to identify potential metabolic liabilities.
Metabolite Identification: Identifying the major metabolites of the compound to understand its metabolic pathways and to assess the potential for the formation of active or toxic metabolites.
Pharmacokinetic Studies: Conducting in vivo studies in animal models to determine the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion.
A key challenge is to translate the findings from in vitro and animal studies to predict the metabolic stability and in vivo performance in humans. nih.gov
Sustainable Synthesis Approaches for β-Amino Acids
The development of environmentally friendly and cost-effective synthetic methods is a growing priority in the chemical industry. Future research on the synthesis of this compound will likely incorporate principles of green chemistry.
Key areas for advancement include:
Use of Renewable Starting Materials: Exploring synthetic routes that utilize starting materials derived from renewable resources.
Catalytic Methods: Focusing on the use of catalytic methods, which reduce waste and improve atom economy compared to stoichiometric reactions. nih.govchinesechemsoc.org
Biocatalysis: As mentioned earlier, enzymatic methods offer a highly sustainable approach to the synthesis of chiral β-amino acids. hilarispublisher.comnih.gov
The main challenge is to develop sustainable methods that are also economically viable for large-scale production. numberanalytics.com
Overcoming Challenges in Large-Scale Production and Purification
The transition from laboratory-scale synthesis to industrial production presents a number of challenges that need to be addressed for the successful commercialization of this compound.
Key challenges include:
Scalability of Synthetic Methods: Ensuring that the chosen synthetic route is scalable and can be safely and efficiently performed on a large scale. nih.gov
Purification of Enantiomers: Developing cost-effective and efficient methods for the separation and purification of the desired enantiomer, as chiral separations can be a significant cost driver in the production of chiral drugs.
Process Optimization: Optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Overcoming these challenges will require close collaboration between academic researchers and industrial chemists to develop robust and economically viable manufacturing processes. numberanalytics.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Amino-3-(3-methylphenyl)propanoic acid, and how can purity and yield be maximized?
- Methodology :
-
Step 1 : Start with a Schiff base formation between 3-methylbenzaldehyde and glycine derivatives to introduce the amino acid backbone.
-
Step 2 : Perform a Michael addition using nitromethane or malonic ester derivatives to build the propanoic acid chain.
-
Step 3 : Reduce the nitro group (if applicable) using catalytic hydrogenation (e.g., Pd/C, H₂) or LiAlH₄, followed by acidic hydrolysis to yield the final compound.
-
Optimization : Adjust reaction time (e.g., 2–8 hours), temperature (e.g., 60–80°C), and solvent polarity (DMF or ethanol) to improve yield (typically 70–90%) and reduce side products .
-
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for >95% purity.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethanol, reflux, 2h | 80–88% |
| 2 | NaBH₃CN, MeOH, 24h | 85–90% |
| 3 | HCl, reflux, 8h | 70–75% |
Q. How can spectroscopic techniques validate the structure and enantiomeric purity of this compound?
- Methodology :
- NMR : Analyze H and C spectra to confirm the phenyl ring substitution pattern (δ 6.8–7.2 ppm for aromatic protons) and the chiral center (split signals due to stereochemistry).
- FT-IR : Identify carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups.
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase to resolve enantiomers and determine enantiomeric excess (>98% for pure isomers) .
- Mass Spectrometry : Confirm molecular weight (e.g., 207.22 g/mol) via ESI-MS or MALDI-TOF.
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Enzyme Inhibition : Test against tyrosine kinases or decarboxylases using fluorometric assays (e.g., Z’-LYTE™ kinase assay) at varying concentrations (1–100 μM).
- Antimicrobial Screening : Use microdilution assays (MIC determination) against Mycobacterium tuberculosis or Gram-negative bacteria .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to assess safety profiles (IC₅₀ > 50 μM preferred) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology :
-
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., kinases). Focus on hydrogen bonding with the carboxylic acid and hydrophobic interactions with the methylphenyl group.
-
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes).
-
ADMET Prediction : Calculate logP (1.2–1.8), solubility (2–5 mg/mL), and BBB permeability using SwissADME or ADMETLab .
| Property | Value |
|---|---|
| LogP (iLOGP) | 0.9–1.1 |
| Solubility (ESOL) | 2290 mg/mL (highly soluble) |
| CYP Inhibition | None (CYP1A2/2C9/3A4) |
| Bioavailability Score | 0.55 |
Q. How can conflicting data on the compound’s biological activity be resolved?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (pH, temperature, cell passage number).
- Dose-Response Curves : Perform 8-point dilutions (0.1–100 μM) to validate EC₅₀/IC₅₀ values.
- Orthogonal Assays : Confirm enzyme inhibition using SPR (surface plasmon resonance) alongside fluorometric assays .
- Structural Analysis : Compare crystallographic data (if available) with docking predictions to identify binding discrepancies.
Q. What strategies enable enantioselective synthesis of the (R)- and (S)-isomers?
- Methodology :
-
Chiral Catalysts : Use Evans oxazolidinones or Jacobsen’s catalysts for asymmetric Michael additions.
-
Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze ester intermediates selectively.
-
Crystallization : Apply chiral resolving agents (e.g., L-tartaric acid) for diastereomeric salt formation .
- Data Table : Enantiomer Synthesis Yields ():
| Strategy | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|
| Evans Auxiliary | 95–98 | 70–75 |
| Enzymatic Resolution | 90–92 | 65–70 |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
